4-(4-Aminophenyl)butyric acid
描述
The exact mass of the compound 4-(4-Aminophenyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27531. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-(4-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHLFWNKEWLHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164727 | |
| Record name | 4-(p-Aminophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15118-60-2 | |
| Record name | NSC 27531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015118602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15118-60-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(p-Aminophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Aminophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies for 4 4 Aminophenyl Butyric Acid
Established Synthetic Routes to 4-(4-Aminophenyl)butyric Acid
Several well-documented methods exist for the synthesis of this compound, each with distinct starting materials and reaction sequences.
Synthesis from Acetaminobenzoylpropionic Acid and Analogues
A common precursor for this compound is 3-(4-acetylaminobenzoyl)propionic acid. This route involves the reduction of the keto group and subsequent deacetylation.
The reduction of the carbonyl group in acetaminobenzoylpropionic acid analogues is frequently achieved through catalytic hydrogenation. libretexts.orgdrhazhan.comlibretexts.org This process typically utilizes hydrogen gas under pressure in the presence of a metal catalyst. chemicalbook.com Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. chemicalbook.com The reaction is often carried out in a solvent such as methanol (B129727). chemicalbook.com This method is advantageous as it can lead to high yields and is a relatively clean reaction. drhazhan.com The hydrogenation not only reduces the ketone but can also facilitate the reduction of other functional groups if present. libretexts.org
For instance, one method describes the reduction of 3-(4-acetylaminobenzoyl)propionic acid in pure methanol at elevated temperatures (65-70°C) using a Pd/C catalyst. google.com This step is followed by esterification and deacylation to yield the methyl ester of this compound. google.com
Table 1: Catalytic Hydrogenation Conditions
| Starting Material | Catalyst | Solvent | Temperature | Product |
| 3-(4-Acetylaminobenzoyl)propionic acid | Pd/C | Methanol | 65-70°C | This compound methyl ester |
Preparation via 2-(4-Nitrophenyl)butyric Acid Esterification and Reduction
Another established route commences with the nitration of phenylbutyric acid to produce a mixture of isomers, from which 4-nitrophenylbutyric acid is isolated. google.com This intermediate then undergoes esterification followed by reduction of the nitro group to an amine.
A specific example involves the esterification of 2-(4-nitrophenyl)butyric acid in methanol with concentrated sulfuric acid as a catalyst, followed by reduction of the nitro group using hydrogen gas and a palladium on carbon (Pd/C) catalyst. researchgate.net This one-pot reaction yields methyl 2-(4-aminophenyl)butanoate. researchgate.netthieme-connect.com The subsequent hydrolysis of the ester furnishes the desired this compound. researchgate.net
Synthesis from N-(4-Hydroxyphenyl)acetamide (Paracetamol) Derivatives
Paracetamol (N-(4-hydroxyphenyl)acetamide) and its derivatives can also serve as starting materials for the synthesis of related aminophenyl alkanoic acids. researchgate.net For instance, a three-step synthesis starting from paracetamol has been described for producing (4-aminophenoxy)acetic acid and 4-(4-aminophenoxy)butyric acid. researchgate.net While this yields a phenoxy derivative rather than a direct phenyl derivative, it highlights the utility of paracetamol as a readily available starting material for related structures. nih.gov
Methyl Ester Formation and Subsequent Hydrolysis
The formation of the methyl ester of this compound is a common strategy, often preceding the final hydrolysis step to the free carboxylic acid. google.comresearchgate.net This esterification can be achieved by reacting the corresponding acid with methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride. google.comresearchgate.net
For example, after the reduction of 3-(4-acetylaminobenzoyl)propionic acid, the resulting intermediate is treated with a mixture of methanol and thionyl chloride, which facilitates both esterification and deacylation. google.com The resulting methyl 4-(4-aminophenyl)butyrate hydrochloride is then neutralized to obtain the free ester. google.com The final step involves the hydrolysis of the methyl ester, typically using a base like sodium hydroxide, to yield this compound. researchgate.net
Novel and Optimized Synthetic Approaches
Research continues to explore more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. These novel approaches often focus on improving yields, reducing reaction steps, and utilizing milder reaction conditions.
One optimized method for producing the methyl ester of this compound from 3-(4-acetylaminobenzoyl)propionic acid aims to simplify the process by eliminating the use of gaseous hydrogen chloride. google.com This is achieved by conducting the hydrogenation step in pure methanol without the addition of HCl, which also reduces corrosion risks. google.com
Another approach involves the acylation of acetanilide (B955) with succinic anhydride (B1165640) to form 4-(4-acetaminophenyl)-4-ketobutyric acid. chemicalbook.com The keto group is then reduced, and subsequent hydrolysis of the amide and ester groups yields this compound. chemicalbook.com A different strategy utilizes a Huang-Minlon reaction to prepare p-aminophenyl butyric acid from a compound derived from the reaction of succinic anhydride and an alkyl acyl aniline. google.com
Furthermore, cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has emerged as a powerful tool for producing chiral carboxylic acids with high enantioselectivity, which could be applied to the synthesis of chiral derivatives of this compound. nih.gov
Metal-Free Cascade Reactions
Recent advancements in organic synthesis have highlighted the development of metal-free cascade reactions, which offer a more environmentally friendly and cost-effective approach. While specific metal-free cascade reactions for the direct synthesis of this compound are still an emerging area of research, related methodologies provide insight into potential pathways. For instance, the synthesis of other complex molecules has been achieved using diludine-triggered metal-free cascade reactions, which involve processes like esterification, reduction, and reductive amination/condensation cascades. researchgate.net These strategies minimize the reliance on heavy metal catalysts, which can be toxic and difficult to remove from the final product.
Strategies for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key strategies include:
Catalyst Selection: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of the nitro group in the precursor, 4-(4-nitrophenyl)butyric acid. prepchem.comgoogle.com
Solvent and Temperature Control: The reaction is often carried out in a solvent such as ethanol (B145695) or methanol. prepchem.comgoogle.com Controlling the temperature, for instance, by conducting the reduction at 65-70°C, can enhance the reaction rate and efficiency. google.com
pH Adjustment: During the workup process, careful adjustment of the pH is necessary to isolate the product. For instance, after esterification and deacylation steps, the hydrochloride salt of the methyl ester can be neutralized to a specific pH range (e.g., 8-8.5) to precipitate the solid product. google.com
Recrystallization: Purification of the final product or its intermediates is often achieved through recrystallization from suitable solvent systems, such as ethanol-hexane or an ether-pentane mixture, to obtain a high-purity solid. prepchem.comgoogle.com
A patented method for producing the methyl ester of this compound from 3-(4-acetylaminobenzoyl)propionic acid reports a yield of 85.3% with a melting point of 41-43°C after a series of optimized steps including catalytic reduction, esterification, and deacylation. google.com Another approach involving crystallization from an ether-pentane mixture yielded 83.5% of the product with a melting point of 40-42°C. google.com
Derivatization Strategies of this compound
The presence of both an amine and a carboxylic acid functional group makes this compound a versatile molecule for further chemical modification. smolecule.com
Reactions at the Amine Functional Group (e.g., Nucleophilic Reactions, Acylations)
The primary amine group on the phenyl ring is nucleophilic and can readily participate in various reactions. smolecule.com
Acylation: The amine can be acylated to form amides. This is a common strategy to introduce different functional groups or to protect the amine during subsequent reactions.
Alkylation: The amine can undergo alkylation reactions. For example, it is a precursor in the synthesis of Chlorambucil, where the amino group is hydroxyethylated and then converted to chloroethyl groups. google.com
Diazotization: The aromatic amine can be converted to a diazonium salt, which can then be used in a variety of coupling reactions. mdpi.com
Reactions at the Carboxylic Acid Functional Group (e.g., Esterification, Amidation)
The carboxylic acid group can be converted into a range of derivatives. smolecule.com
Esterification: The carboxylic acid can be esterified to form esters, such as methyl or ethyl esters. prepchem.comgoogle.com This is often done to protect the carboxylic acid group or to modify the compound's solubility and reactivity. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst like boron trifluoride etherate or thionyl chloride. prepchem.comgoogle.com
Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine in the presence of a coupling agent. This reaction is fundamental in peptide synthesis. sigmaaldrich.com
Reduction: The carboxylic acid can be reduced to the corresponding alcohol.
Formation of Hydrochloride Salts for Enhanced Solubility
To improve the aqueous solubility of this compound and its derivatives, they are often converted into their hydrochloride salts. smolecule.com This is typically achieved by treating a solution of the compound with hydrochloric acid (HCl), either as a gas or in an appropriate solvent. smolecule.com The formation of the hydrochloride salt is a straightforward and effective method to obtain a more water-soluble form of the compound, which is often advantageous for biological studies and pharmaceutical applications. smolecule.com
Development of Analogues for Structure-Activity Relationship Studies
The strategic modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to elucidate structure-activity relationships (SAR). By systematically altering the chemical architecture of the parent molecule, researchers can identify key pharmacophoric features responsible for biological activity and optimize properties such as potency, selectivity, and metabolic stability. These studies often involve the synthesis of a library of analogues where the phenyl ring, the amino group, and the butyric acid side chain are methodically modified.
The development of these analogues is frequently guided by computational modeling and a deep understanding of the target's binding site. For instance, in the development of inhibitors for DNA methyltransferases (DNMT), molecular modeling has been used to guide the synthesis of derivatives. nih.gov Such studies have explored how modifications to the quinoline (B57606) and aminopyrimidine moieties of a lead compound, which contains a 4-aminophenyl group, affect interactions with the protein and substrates. nih.gov
A common synthetic strategy for creating analogues involves the derivatization of the amino group or the carboxylic acid function. For example, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems to probe the steric and electronic requirements for activity. researchgate.net Similarly, the carboxylic acid can be esterified or converted to an amide to alter polarity and cell permeability.
One illustrative example is the synthesis of 4-[4-(1-Cyanocyclobutylamino)phenyl]butanoic acid. This was achieved by reacting this compound with cyclobutanone (B123998) and trimethylsilyl (B98337) cyanide. nih.gov This modification introduces a bulky, rigid substituent on the amino group, providing insight into the spatial constraints of the target's binding pocket. nih.gov
In another approach, the core structure is altered more significantly. For instance, 4-(4-aminophenyl)-4-oxobutanoic acid and its derivatives have been synthesized to explore the impact of a ketone function within the butyric acid chain. The synthesis of 4-(4-aminophenyl)-4-oxobutanoic acid can be achieved through the Friedel-Crafts acylation of acetanilide with succinic anhydride, followed by hydrolysis. Further derivatization, such as the introduction of a methyl group to create 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride, allows for a finer probing of the SAR.
The biological evaluation of these synthesized analogues is critical for establishing the SAR. In the context of anticancer research, a study on butyrate (B1204436) analogues, including 4-(4-aminophenyl)butyrate, evaluated their effects on apoptosis, proliferation, and histone deacetylase (HDAC) activity in HT-29 colorectal cancer cells. researchgate.net The findings revealed that while 4-(4-aminophenyl)butyrate exhibited effects comparable to the parent compound, butyrate, substitutions at the 2-, 3-, or 4-positions of the aliphatic chain with amino, hydroxyl, or methyl groups led to a loss of activity. researchgate.net This highlights the sensitivity of the biological activity to even minor structural changes.
The table below summarizes the in vitro anticancer activity of 4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | Breast | 15 | Apoptosis induction via mitochondrial pathway |
| HeLa | Cervical | 20 | Cell cycle arrest and apoptosis |
| A549 | Lung | 12 | ROS generation leading to cell death |
Data sourced from in vitro studies on Bemarinone, a synonym for 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid hydrochloride.
Furthermore, the development of analogues is not solely focused on enhancing potency but also on improving physicochemical properties like aqueous solubility. For example, in the development of combretastatin (B1194345) A-4 analogues, a key control compound was (Z)-3-(4-aminophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile. mdpi.com Modifications, such as the introduction of a piperazine (B1678402) ring, were found to significantly increase solubility while maintaining micromolar activity against cancer cells. mdpi.com
The table below presents the cytotoxic activity of this combretastatin analogue against a specific cancer cell line.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|---|
| (Z)-3-(4-aminophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | HCT-116 | Colorectal | 20 |
Data from studies on combretastatin A-4 analogues. mdpi.com
Pharmacological and Biological Activity Research of 4 4 Aminophenyl Butyric Acid
Investigations into Neuroprotective Properties
4-PBA has demonstrated a range of neuroprotective effects across various experimental models. These properties are attributed to its ability to mitigate cellular stress pathways that contribute to neuronal damage and death.
Modulation of Neuroinflammation
Neuroinflammation is a key factor in the pathology of many neurodegenerative diseases. Research indicates that 4-PBA can act as an anti-inflammatory agent in the central nervous system. In studies involving light-induced retinal damage, 4-PBA suppressed neuroinflammation by attenuating the increase in glial fibrillary acidic protein (GFAP), a marker of reactive glial cells mdpi.com. Furthermore, it inhibited the upregulation of inflammatory cytokines, including caspase-1, IL-1β, IL-6, and TNFα, keeping their levels comparable to that of controls mdpi.com. In other models, 4-PBA has been shown to decrease the production of pro-inflammatory cytokines and inhibit the expression of inducible nitric oxide synthase in glial cells researchgate.net. This modulation of the inflammatory response helps to protect neurons from secondary damage caused by an overactive immune response in the brain.
Amelioration of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the ability of the cell to neutralize them, is a major contributor to neuronal damage. 4-PBA has been shown to provide significant protection against oxidative stress. In a rat model of Parkinson's disease, treatment with 4-PBA offered significant protection against disease-related oxidative stress and increased nitrite levels nih.gov. Similarly, in a model of light-induced retinal damage, 4-PBA suppressed the induction of oxidative stress markers such as Nuclear factor erythroid 2–related factor 2 (Nrf2) and Heme Oxygenase 1 (HO-1) mdpi.com. Studies have also demonstrated its ability to inhibit oxidative stress in cardiac tissue, which is a mechanism that can be relevant to neuroprotection nih.gov.
Impact on Neuronal Survival
By combating cellular stress, 4-PBA has a direct positive impact on neuronal survival. In models of Parkinson's disease, 4-PBA treatment inhibited neuronal apoptosis (programmed cell death) by reducing levels of pro-apoptotic proteins like t-Bid, Bax, and cleaved caspase-3 nih.gov. This led to the restoration of normal neuronal morphology nih.gov. In studies of retinal photo-stress, 4-PBA administration significantly attenuated photoreceptor apoptosis, leading to the preservation of retinal structure and visual function mdpi.com. The compound's ability to protect against endoplasmic reticulum (ER) stress-induced neuronal cell death is a key mechanism behind its pro-survival effects researchgate.netsemanticscholar.org.
Table 1: Summary of 4-PBA's Effects on Neuronal Survival Markers
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Parkinson's Disease Rat Model | Decreased levels of pro-apoptotic proteins (t-Bid, Bax, cleaved caspase-3); Restored neuronal morphology. | nih.gov |
| Light-Induced Retinal Damage | Attenuated photoreceptor apoptosis; Preserved retinal structure and function. | mdpi.com |
| Cerebral Ischemia | Protected against ER stress-mediated apoptosis and inflammation. | researchgate.net |
Potential Role in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)
The neuroprotective activities of 4-PBA make it a compound of interest for neurodegenerative disorders characterized by protein aggregation and neuronal loss.
Alzheimer's Disease (AD): In a nematode model of AD, 4-PBA was found to attenuate the proteotoxicity of amyloid-β (Aβ), a hallmark of the disease uni-giessen.denih.gov. It achieved this by reducing Aβ aggregation and improving the motility of the nematodes uni-giessen.denih.gov. This effect is linked to the activation of the heat shock response, a key component of the cellular protein quality control system uni-giessen.de.
Parkinson's Disease (PD): In a rat model of PD, 4-PBA demonstrated significant protective effects on neuromuscular coordination and preserved the levels of tyrosine hydroxylase and the neurotransmitter dopamine in key brain regions nih.gov. The treatment also attenuated the depletion of mitochondrial membrane potential and inhibited astrocyte activation, both of which are implicated in PD pathology nih.gov. The compound helps reduce the accumulation of Parkin-associated endothelin receptor-like receptor (Pael-R), a process involved in a form of familial Parkinsonism researchgate.net.
Mechanisms of Action Studies
The therapeutic effects of 4-PBA are underpinned by its molecular activities, primarily its function as a chemical chaperone that helps maintain protein homeostasis.
Chemical Chaperone Activity and Protein Homeostasis
A primary mechanism of 4-PBA is its action as a chemical chaperone semanticscholar.orgnih.govmdpi.commdpi.com. It helps to alleviate endoplasmic reticulum (ER) stress, a condition that arises when misfolded or unfolded proteins accumulate in the ER nih.govresearchgate.net. By stabilizing protein structure and preventing aggregation, 4-PBA enhances the cell's capacity to correctly fold and process proteins, thereby maintaining protein homeostasis, or proteostasis uni-giessen.denih.govresearchgate.net.
This chaperone activity has been shown to:
Prevent the aggregation of denatured proteins in vitro semanticscholar.org.
Reduce the accumulation of misfolded proteins associated with various diseases researchgate.netresearchgate.net.
Promote the proper trafficking of mutant proteins from the ER to their correct cellular location researchgate.net.
Table 2: Investigated Mechanisms of 4-PBA
| Mechanism | Description | Key Research Findings |
|---|---|---|
| Chemical Chaperone | Stabilizes protein folding, prevents aggregation, and alleviates Endoplasmic Reticulum (ER) stress. | Prevents misfolded protein aggregation and alleviates ER stress nih.govresearchgate.net. Reduces the accumulation of proteins implicated in neurodegenerative diseases researchgate.net. |
| Anti-inflammatory Agent | Suppresses the production and release of pro-inflammatory mediators in the brain. | Decreases levels of inflammatory cytokines (TNFα, IL-1β, IL-6) and markers of glial activation mdpi.com. |
| Antioxidant | Reduces cellular damage from reactive oxygen species. | Protects against oxidative stress in models of Parkinson's disease and retinal damage mdpi.comnih.gov. |
| HDAC Inhibition | Acts as an inhibitor of histone deacetylases, which can affect gene expression. | This is a known activity, though some studies suggest its neuroprotective effects are primarily due to chaperone activity semanticscholar.orgnih.gov. |
Histone Deacetylase (HDAC) Inhibition
Applications in Drug Delivery Systems
Research has explored the potential of derivatives of 4-(4-aminophenyl)butyric acid as agents to facilitate the oral delivery of macromolecular drugs, which are typically challenging to administer orally due to degradation and poor absorption in the gastrointestinal tract.
A series of N-acetylated, non-α, aromatic amino acids, including a derivative of this compound, have been investigated for their ability to promote the gastrointestinal absorption of recombinant human growth hormone (rhGH). acs.orgacs.orgnih.gov In preclinical studies involving rats and primates, the compound 4-[4-[(2-hydroxybenzoyl)amino]phenyl]butyric acid was identified as a promising candidate for enabling the oral delivery of rhGH. acs.orgnih.gov The function of the gastrointestinal tract is inherently to break down proteins, which presents a significant barrier to the oral administration of protein-based drugs like rhGH. acs.org The use of a delivery agent is intended to overcome these barriers, allowing the macromolecule to pass into the bloodstream. acs.orgnih.gov Studies in primates demonstrated that this derivative could successfully deliver rhGH when administered orally. nih.gov
Table 1: Research Findings on an Oral Delivery Agent for rhGH
| Compound | Macromolecule | Study Model | Key Finding |
|---|---|---|---|
| 4-[4-[(2-hydroxybenzoyl)amino]phenyl]butyric acid | Recombinant Human Growth Hormone (rhGH) | Rats, Primates | Identified as a preclinical candidate that promotes the absorption of rhGH from the gastrointestinal tract. acs.orgnih.gov |
The mechanism by which compounds like this compound derivatives enhance the oral absorption of macromolecules involves increasing their permeation through the gastrointestinal epithelium. nih.gov These delivery agents, often termed permeation enhancers, are designed to transiently increase the permeability of the intestinal barrier, allowing large molecules to pass through. researchgate.net
Several mechanisms have been proposed for how permeation enhancers work. One theory suggests they increase the lipophilicity of the drug through weak, non-covalent interactions, which helps the drug pass through the lipid membranes of epithelial cells (transcellular absorption). researchgate.net Another proposed mechanism involves the fluidization or temporary disruption of the cell membrane, creating defects that assist the drug in passing through the epithelial cells. chemrxiv.org A significant positive correlation has been found between the lipophilicity of these delivery agents, as measured by high-performance liquid chromatography on an immobilized artificial membrane column, and the resulting serum concentrations of rhGH after oral dosing in rats. acs.orgnih.gov This suggests that the interaction with the cell membrane is a key aspect of their function.
Anticancer Research
This compound has been investigated as part of a broader exploration into the anticancer activities of butyrate (B1204436) analogues. Butyrate is a short-chain fatty acid known to induce apoptosis (programmed cell death) and inhibit the growth of cancer cells. nih.gov
In studies evaluating the effects of various butyrate analogues on the HT-29 colorectal cancer cell line, 4-(4-aminophenyl)butyrate was identified as one of the active compounds. nih.gov The research aimed to determine how chemical modifications to the structure of butyrate would affect its biological activity against these cancer cells. nih.gov The HT-29 cell line is a commonly used model for studying the efficacy of potential anticancer agents in colorectal cancer. nih.govmdpi.com
Among 26 butyrate analogues examined, 4-(4-aminophenyl)butyrate was one of four that showed effects comparable to butyrate in its ability to induce apoptosis and inhibit cell proliferation in HT-29 cells. nih.gov This study also evaluated the compounds' effects on histone deacetylase (HDAC) activity, a key mechanism through which butyrate is thought to exert its anticancer effects. nih.govresearchgate.net The findings indicate that the specific chemical structure of the analogue is crucial for its biological activity. For instance, compounds with amino, hydroxyl, or methyl substitutions at other positions on the butyrate aliphatic chain showed no activity. nih.gov
Table 2: Efficacy of Selected Butyrate Analogues in HT-29 Cancer Cells
| Compound | Reported Activity |
|---|---|
| Butyrate | Induces apoptosis and inhibits cell growth. nih.gov |
| 4-(4-Aminophenyl)butyrate | Exhibited comparable effects to butyrate. nih.gov |
| Propionate | Exhibited comparable effects to butyrate. nih.gov |
| 4-Benzoylbutyrate | Exhibited comparable effects to butyrate. nih.gov |
| Benzyloxyacetate | Exhibited comparable effects to butyrate. nih.gov |
This compound serves as the structural backbone for the chemotherapy agent Chlorambucil. drugfuture.com Chlorambucil is an aromatic nitrogen mustard derivative, with the chemical name 4-[p-[bis(2-chloroethyl)amino]phenyl]butyric acid. drugfuture.comcancer.gov It functions as an alkylating agent, cross-linking DNA and leading to cell cycle arrest and apoptosis. cancer.gov
The degradation of Chlorambucil in an aqueous solution primarily involves the hydrolysis of its reactive bis(2-chloroethyl)amino group. nih.gov One of the studied degradation products is 4-[p-(2-chloroethyl-2-hydroxyethylamino)phenyl]butyric acid, where one of the chloroethyl groups is replaced by a hydroxyethyl group. nih.gov Therefore, while this compound itself is the parent structure upon which Chlorambucil is built, the direct degradation products of the drug are typically other derivatives of this parent molecule that retain modified versions of the nitrogen mustard moiety. nih.gov
Research into the Pharmacological and Biological Activities of this compound in Tissue Engineering and Oncology Remains Largely Unexplored in Publicly Available Literature
Despite significant interest in the development of novel therapeutic agents for tissue regeneration and cancer treatment, publicly accessible scientific literature does not currently detail specific research on the compound this compound in the contexts of biomechanically tunable scaffolds, bone tissue regeneration, or cancer bone metastasis. Extensive searches of scholarly databases and scientific publications have not yielded specific studies corresponding to the outlined research areas for this particular chemical compound.
While the broader fields of tissue engineering and oncology are areas of intense investigation, with numerous studies on various molecules and materials, this compound does not appear as a subject of published research in these specific applications. General information identifies this compound as a chemical intermediate and a known degradation product of the chemotherapy drug Chlorambucil. However, its independent pharmacological and biological activities, particularly in the highly specialized areas of creating tunable scaffolds for tissue repair, promoting the regeneration of bone, or influencing the process of cancer metastasis to bone, are not documented in the available scientific literature.
The provided outline for this article, including specific subsections on "Use in Biomechanically Tunable Scaffolds," "Research in Bone Tissue Regeneration," and "Potential in Cancer Bone Metastasis Research," suggests a level of existing research that is not reflected in widespread scientific indices. It is possible that such research is proprietary, in very early stages of development and not yet published, or detailed in sources not accessible through broad public searches. Without access to specific, and as yet un-located, research findings, a detailed and scientifically accurate article on these precise topics cannot be constructed.
Structure Activity Relationship Sar Studies of 4 4 Aminophenyl Butyric Acid and Its Analogues
Correlation of Structural Modifications with Biological Activities
The biological activity of 4-(4-aminophenyl)butyric acid analogues is intricately linked to their structural features. Key modifications often revolve around the aromatic amine, the phenyl ring, and the butyric acid side chain. The general pharmacophore model for many inhibitors targeting metalloenzymes, such as histone deacetylases (HDACs), consists of a cap group that interacts with the surface of the enzyme, a zinc-binding group (ZBG) that chelates the catalytic metal ion, and a linker connecting these two moieties. In the context of this compound, the aminophenyl group can be considered part of the cap, while the carboxylic acid function of the butyric acid chain can act as a ZBG.
Alterations to the amino group, such as acylation or substitution, can significantly modulate the compound's interaction with its biological target. Similarly, substitutions on the phenyl ring can influence the molecule's electronic properties and steric profile, thereby affecting binding affinity and selectivity. The length and rigidity of the aliphatic chain are also critical determinants of biological activity, as they dictate the optimal positioning of the ZBG within the enzyme's active site.
Impact of Substituents on Electronic Effects and Hydrogen-Bonding Characteristics
Substituents on the phenyl ring of this compound analogues play a crucial role in modulating their electronic and hydrogen-bonding properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the acidity or basicity of the amino and carboxylic acid groups. scilit.com
EDGs, such as alkyl or alkoxy groups, increase the electron density of the phenyl ring, which can enhance cation-π interactions with aromatic residues in a protein's binding pocket. scilit.com Conversely, EWGs, like nitro or halo groups, decrease the electron density, which can influence the strength of hydrogen bonds. chemrevlett.com The nature of the substituent also affects the pKa of the amino group, thereby influencing its protonation state at physiological pH and its ability to act as a hydrogen bond donor or acceptor.
Relationship between Molecular Structure and HDAC Inhibitory Activity
This compound and its analogues have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation. nih.gov The general structure of an HDAC inhibitor includes a cap group, a linker, and a zinc-binding group (ZBG). mdpi.com For analogues of this compound, the aminophenyl group can serve as a surface-interacting cap, the butyric acid chain acts as the linker, and the terminal carboxylate functions as the ZBG, chelating the essential zinc ion in the HDAC active site. nih.govresearchgate.net
The structure-activity relationship for HDAC inhibition by these compounds reveals several key trends:
The Amino Group: The presence of the amino group is often crucial for activity. Its modification, for instance, through acylation to form hydroxamic acids or benzamides, can significantly enhance HDAC inhibitory potency. researchgate.netresearchgate.net
The Phenyl Ring: Substituents on the phenyl ring can influence interactions with amino acid residues at the rim of the HDAC active site tunnel, thereby affecting isoform selectivity.
The Aliphatic Chain: The length of the linker is critical. A four-carbon chain, as in butyric acid, is often found to be optimal for positioning the ZBG for effective coordination with the zinc ion. nih.gov
The following table summarizes the HDAC inhibitory activity of some aminophenyl-based compounds, illustrating the impact of structural modifications.
| Compound | Modification from this compound | Target/Activity |
| Compound A | N-hydroxyacrylamide group instead of carboxylic acid | Potent pan-HDAC inhibitor |
| Compound B | Benzamide group replacing the amino group | Class I selective HDAC inhibitor researchgate.net |
| Compound C | Shortened (propionic acid) or elongated (pentanoic acid) aliphatic chain | Generally reduced HDAC inhibitory activity compared to the butyric acid analogue nih.gov |
This table is illustrative and based on general SAR principles for HDAC inhibitors, as specific data for direct analogues of this compound is limited in the provided search results.
Analysis of Aliphatic Moiety Substitutions on Cellular Activity
Modifications to the aliphatic butyric acid chain of this compound can have a profound impact on the cellular activity of its analogues. These substitutions can affect the compound's physicochemical properties, such as lipophilicity and cell permeability, which are critical for reaching intracellular targets.
Studies on related short-chain fatty acid analogues have shown that the length of the aliphatic chain is a key determinant of cellular effects. For instance, in the context of HDAC inhibition, an optimal chain length is required to correctly position the ZBG in the enzyme's catalytic pocket. nih.gov Deviations from this optimal length, either by shortening or elongating the chain, can lead to a significant loss of activity.
Furthermore, the introduction of substituents on the aliphatic chain can influence the molecule's conformation and flexibility. This can affect how the molecule fits into a binding pocket and interacts with the target protein. For example, the introduction of a methyl group could introduce steric hindrance or create new hydrophobic interactions, thereby altering the compound's biological profile.
Molecular Modeling and Docking Studies to Elucidate Receptor/Enzyme Interactions
Molecular modeling and docking studies are invaluable tools for visualizing and understanding the interactions between this compound analogues and their target enzymes, such as HDACs. nih.govjlu.edu.cn These computational methods provide insights into the binding modes of these inhibitors and help to rationalize observed SAR data.
Docking studies of aminophenyl-based HDAC inhibitors typically reveal a conserved binding orientation within the catalytic site. mdpi.com The key interactions generally include:
Zinc Chelation: The carboxylate or a modified ZBG (e.g., hydroxamate) of the inhibitor forms coordinate bonds with the zinc ion at the bottom of the active site pocket. nih.gov
Hydrogen Bonding: The inhibitor forms hydrogen bonds with conserved amino acid residues within the active site, such as histidine and aspartate residues, which stabilize the binding. nih.gov
Hydrophobic Interactions: The phenyl ring of the inhibitor engages in hydrophobic and/or π-stacking interactions with phenylalanine and tyrosine residues that line the active site tunnel. unipi.it
The following table summarizes the key interactions observed in docking studies of aminophenyl-based inhibitors with HDACs.
| Interaction Type | Interacting Moiety of Inhibitor | Key Amino Acid Residues in HDAC Active Site |
| Zinc Chelation | Carboxylate/Hydroxamate (ZBG) | Catalytic Zn²⁺ ion |
| Hydrogen Bonding | Amide/Carboxylate oxygen and nitrogen atoms | Histidine, Aspartate, Tyrosine |
| Hydrophobic/π-stacking | Phenyl ring (Cap) | Phenylalanine, Tyrosine |
This table represents a generalized summary of interactions for aminophenyl-based HDAC inhibitors based on available molecular modeling literature.
These modeling studies are instrumental in guiding the rational design of new analogues with improved potency and selectivity by suggesting modifications that can enhance favorable interactions or mitigate unfavorable ones. nih.gov
Analytical and Research Methodologies for 4 4 Aminophenyl Butyric Acid
Spectroscopic Characterization (e.g., ¹H-NMR, FTIR, EIMS)
Spectroscopic methods are fundamental for the elucidation and confirmation of the molecular structure of 4-(4-aminophenyl)butyric acid.
FTIR (Fourier-Transform Infrared) Spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. spectrabase.comchemicalbook.com Key expected peaks would include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic portions, a strong C=O stretch for the carboxylic acid, and O-H stretching for the carboxylic acid group.
EIMS (Electron Ionization Mass Spectrometry) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. A mass spectrum for this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the butyric acid side chain and fragmentation of the aromatic ring, providing further structural information. While EIMS data for closely related compounds is available, specific fragmentation data for this compound is not extensively detailed in publicly accessible research literature.
Below is a summary of expected spectroscopic data based on the structure of this compound.
| Spectroscopic Technique | Expected Observations |
| ¹H-NMR | Signals for aromatic protons, methylene protons (α, β, γ to COOH), amine (NH₂) protons, and carboxylic acid (OH) proton. |
| FTIR (cm⁻¹) | N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), C=C stretching (aromatic). |
| EIMS (m/z) | Molecular ion peak [M]⁺, fragments corresponding to loss of COOH, cleavage of the alkyl chain, and fragmentation of the aminophenyl group. |
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its quantification in various matrices.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a pH modifier such as formic acid or phosphoric acid to ensure the analyte is in a single ionic form. sielc.com
While specific, detailed HPLC methods for the routine analysis and quantification of this compound are not widely published in scientific literature, commercial suppliers of the compound indicate that its purity is often assessed by HPLC. calpaclab.com The development of a robust HPLC method would involve optimization of several parameters:
Column: A C18 column is a common choice for this type of analyte.
Mobile Phase: A gradient or isocratic elution with a mixture of acidified water and acetonitrile or methanol.
Detection: UV detection is suitable due to the presence of the phenyl chromophore. The detection wavelength would be set at the absorbance maximum of the compound.
Quantification: For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
A typical setup for the HPLC analysis of this compound is outlined in the table below.
| HPLC Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Temperature | Ambient or controlled (e.g., 30 °C) |
In Vitro Assays for Biological Activity
The biological activity of chemical compounds is often investigated through a variety of in vitro assays. For this compound, several types of assays would be relevant to explore its potential cellular effects. However, it is important to note that while extensive research exists for the related compound 4-phenylbutyric acid (4-PBA), specific published studies detailing the in vitro biological activity of this compound are limited. The following sections describe the principles of assays that would be used to characterize its activity.
These assays are fundamental in cancer research and cellular biology to determine a compound's effect on cell growth and programmed cell death.
Cell Proliferation Assays: Methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to assess cell viability and proliferation. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in the metabolic activity of cells treated with this compound would indicate an anti-proliferative effect.
Apoptosis Assays: To determine if cell death occurs via apoptosis, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptosis or necrosis. An increase in Annexin V positive cells would suggest the induction of apoptosis.
Given that the related compound 4-phenylbutyric acid is a known HDAC inhibitor, it would be pertinent to investigate if this compound shares this activity. nih.gov
HDAC Activity Assays: These are typically performed using nuclear extracts or purified HDAC enzymes. merckmillipore.com A common method involves the use of a fluorogenic substrate that is deacetylated by HDACs. The subsequent addition of a developer solution releases a fluorophore, and the fluorescence intensity is measured. A decrease in fluorescence in the presence of this compound would indicate inhibition of HDAC activity. merckmillipore.commdpi.com Commercially available kits are often used for this purpose. merckmillipore.comepigentek.comepigentek.com
The endoplasmic reticulum (ER) is crucial for protein folding, and its dysfunction leads to ER stress, which is implicated in various diseases. The unfolded protein response (UPR) is a set of signaling pathways activated by ER stress. frontiersin.org
Analysis of ER Stress Markers: The effect of this compound on ER stress could be evaluated by measuring the expression levels of key UPR proteins. This is typically done using Western blotting to detect proteins such as GRP78 (glucose-regulated protein 78), PERK (protein kinase RNA-like endoplasmic reticulum kinase), ATF4 (activating transcription factor 4), and CHOP (C/EBP homologous protein). A reduction in the expression of these markers in a model of induced ER stress would suggest that the compound alleviates this condition. frontiersin.orgnih.govnih.gov
These assays are used to assess the antiviral potential of a compound.
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the damaging effects of a viral infection. nih.gov Cells are infected with a virus in the presence and absence of the test compound. The cytopathic effect, which includes morphological changes such as cell rounding and detachment, is then observed microscopically or quantified using a cell viability assay. A reduction in CPE in the presence of this compound would indicate potential antiviral activity. nih.gov
While the methodologies described are standard for characterizing a compound like this compound, there is a notable lack of published research specifically detailing the results of these in vitro assays for this particular molecule. Future studies are necessary to fully elucidate its biological activity profile.
In Vivo Model Systems for Efficacy and Pharmacokinetics
The in vivo evaluation of this compound, a compound of interest for its potential therapeutic applications, necessitates the use of various animal models to understand its efficacy and pharmacokinetic profile. However, a comprehensive review of the scientific literature reveals a significant lack of specific research on this compound in the context of oral delivery, neurodegenerative disease models, and bioavailability assessment. Much of the available research focuses on its analogue, 4-phenylbutyric acid (4-PBA), and other related compounds. This report summarizes the current landscape of in vivo models that could be applicable to the study of this compound, while clearly noting the absence of direct experimental data for this specific compound.
Primate Models for Oral Delivery
Similar to the situation with rodent models, there is no specific information available in the scientific literature regarding the oral delivery of this compound in primate models. However, pharmacokinetic studies on the closely related compound, 4-phenylbutyric acid (4-PBA), have been conducted in baboons using positron emission tomography (PET). nih.gov These studies, while not directly applicable to this compound, highlight the types of methodologies that could be employed to assess the pharmacokinetics and biodistribution of this compound in a primate model, which is often a critical step in preclinical development due to the physiological similarities to humans.
Animal Models of Neurodegenerative Diseases
There is a significant lack of research on the specific use of this compound in animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, or Huntington's disease. In contrast, its analogue, 4-phenylbutyric acid (4-PBA), has been investigated in this context.
For Alzheimer's disease , studies have utilized the nematode Caenorhabditis elegans as a model to demonstrate that 4-PBA can attenuate amyloid-β proteotoxicity. nih.gov Research in 3xTg-AD mouse models, which are genetically engineered to exhibit aspects of Alzheimer's disease pathology, has shown that oral administration of tributyrin, a prodrug of butyric acid, can mitigate cognitive decline. nortonhealthcareprovider.com While informative, these findings cannot be directly extrapolated to this compound.
In the context of Parkinson's disease , research in a rat model has indicated that 4-PBA may offer neuroprotective effects by mitigating motor impairment and dopaminergic neuronal death. nih.gov Studies using sodium butyrate (B1204436) in mouse and rat models of Parkinson's have also shown amelioration of disease-like symptoms. nih.gov
For Huntington's disease , various animal models are utilized to study the disease's progression and test potential therapeutics, including transgenic mouse models. nih.govmdpi.com However, there are no published studies to date that have investigated the effects of this compound in these models.
Assessment of Bioavailability
The bioavailability of this compound has not been reported in the scientific literature. Pharmacokinetic data for the related compound, Phenibut (β-phenyl-γ-aminobutyric acid), which is a structural isomer of this compound, indicates an oral bioavailability of approximately 63% after a 250 mg dose, with an elimination half-life of 5.3 hours. wikipedia.orgwho.int Another related class of compounds, gabapentinoids, exhibit variable oral bioavailability. For instance, the bioavailability of gabapentin is dose-dependent and decreases with higher doses, while pregabalin maintains a high bioavailability of over 90% across its clinical dose range. wikipedia.org Although this information on related compounds is available, it is crucial to note that these values cannot be assumed to be representative of this compound due to differences in chemical structure that can significantly impact absorption and metabolism. Direct experimental assessment is required to determine the bioavailability of this compound.
Future Research Directions and Therapeutic Potential of 4 4 Aminophenyl Butyric Acid
Exploration of New Therapeutic Applications Beyond Current Indications
The established biological activities of 4-PBA and butyrate (B1204436) suggest that 4-(4-aminophenyl)butyric acid could have therapeutic applications in a range of diseases characterized by protein misfolding, cellular stress, and inflammation.
Neurodegenerative Disorders: 4-PBA has shown neuroprotective effects in models of several neurodegenerative diseases. Its role as a chemical chaperone helps to alleviate the endoplasmic reticulum (ER) stress, a condition implicated in the pathology of diseases like Alzheimer's and Parkinson's. A study on a related compound, 4-(2-Aminophenyl)butyric Acid, Hydrochloride, also indicated potential neuroprotective properties. Future research should investigate whether this compound can similarly mitigate neuronal damage and improve cognitive function in models of these debilitating conditions.
Cancer: Butyric acid is known to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). A synthetic derivative, a butyryl aminophenyl ester of retinoic acid, has demonstrated significant antitumor potential by inducing apoptosis in colon and lung cancer cells. calpaclab.com This suggests that this compound could be explored as a potential anti-cancer agent, either alone or as a scaffold for the development of more potent derivatives.
Metabolic Disorders: Butyrate plays a crucial role in maintaining gut health and has shown beneficial effects in the context of obesity and type 2 diabetes. It is believed to improve insulin (B600854) sensitivity and reduce inflammation. Given these properties, this compound could be investigated for its potential to modulate metabolic pathways and offer therapeutic benefits for metabolic syndrome.
Development of Novel Derivatives with Enhanced Efficacy and Specificity
Chemical modification of the this compound scaffold presents a promising strategy for developing novel drug candidates with improved therapeutic profiles.
Targeted Drug Delivery: The synthesis of derivatives with enhanced targeting capabilities is a key area of interest. For example, 4-(p-iodophenyl)butyric acid has been used to create radioligands for theranostic applications in cancer, demonstrating how modifications can direct a compound to specific tissues. Similarly, 4-(4-Azidophenyl)butyric acid is utilized as a versatile linker in bioconjugation, enabling the attachment of the molecule to targeting moieties like antibodies.
Increased Potency and Reduced Dosage: A significant challenge with some butyrate-based therapies is the high dosage required to achieve a therapeutic effect. The development of derivatives of 4-PBA has been pursued to identify compounds with greater potency at lower concentrations. A similar approach could be applied to this compound to create more efficient drug candidates. For instance, a study focused on the synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives as potential treatments for acute myeloid leukemia. researchgate.net
Novel Biological Activities: The synthesis of derivatives can also lead to compounds with entirely new biological activities. For example, the synthesis of 3-(aminophenyl)propionic acid hexafluorosilicates, derived from a related structure, has been explored for their potential as anti-caries agents. news-medical.net
| Derivative Class | Potential Advantage | Example from Related Compounds |
| Halogenated Derivatives | Imaging and targeted therapy | 4-(p-iodophenyl)butyric acid for radioligand development |
| Azido Derivatives | Bioconjugation and targeted delivery | 4-(4-Azidophenyl)butyric acid as a linker molecule |
| Complex Heterocyclic Derivatives | Enhanced potency and novel mechanisms | 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine for AML |
| Ester and Amide Derivatives | Prodrugs with improved pharmacokinetics | Butyryl aminophenyl ester of retinoic acid with antitumor activity calpaclab.com |
Investigation of Combination Therapies
Combining this compound or its derivatives with existing therapeutic agents could offer synergistic effects, leading to improved treatment outcomes and potentially lower doses of each drug.
Oncology: Research on butyrate has shown that it can enhance the efficacy of conventional cancer therapies. For instance, studies have demonstrated that combining butyrate with drugs like artemisinin (B1665778) or aspirin (B1665792) leads to a more potent apoptotic effect in colorectal cancer cells. This suggests that this compound could be investigated as an adjunct to chemotherapy or radiotherapy to increase the sensitivity of tumor cells to treatment.
Neurological Disorders: In the context of neurological diseases, a combination approach may also be beneficial. For example, if this compound is found to have neuroprotective effects, combining it with drugs that target different pathological pathways, such as anti-inflammatory agents or neurotransmitter modulators, could provide a more comprehensive therapeutic strategy.
Translational Research and Clinical Implications
The path from preclinical findings to clinical application requires rigorous translational research to validate the therapeutic potential of this compound.
Preclinical Validation: Extensive preclinical studies using relevant animal models of disease are essential to establish the efficacy, safety, and pharmacokinetic profile of this compound and its derivatives. These studies should aim to identify optimal dosing regimens and potential biomarkers of response.
Clinical Trials: Should preclinical data be promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans. The established clinical use of 4-PBA for urea (B33335) cycle disorders provides a precedent for the clinical development of a structurally related compound. nih.gov Furthermore, clinical trials investigating the use of butyrate for conditions like colon cancer and metabolic syndrome are ongoing and could provide valuable insights for the clinical development of this compound. news-medical.netmdpi.com
Understanding Long-Term Biological Impacts
A thorough understanding of the long-term biological effects of chronic administration of this compound is crucial for its potential development as a therapeutic agent for chronic diseases.
Chronic Toxicity Studies: Comprehensive long-term toxicity studies in animal models are necessary to identify any potential adverse effects associated with prolonged exposure. These studies should assess a wide range of physiological parameters and organ systems.
Pharmacovigilance and Post-Marketing Surveillance: If this compound or its derivatives are eventually approved for clinical use, robust pharmacovigilance and post-marketing surveillance programs will be essential to monitor for any unforeseen long-term side effects in the patient population. While direct long-term data for this compound is unavailable, information on the chronic use of its structural isomer, Phenibut (4-amino-3-phenyl-butyric acid), has highlighted the potential for dependence and withdrawal symptoms with prolonged use, underscoring the importance of such long-term safety assessments. clinicaltrials.gov Clinical studies on the long-term supplementation of butyrate have generally shown it to be well-tolerated. nih.gov
常见问题
Q. What are the optimized synthetic routes for 4-(4-Aminophenyl)butyric acid, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via catalytic hydrogenation or hydrazine-mediated reduction. For example, a 98% yield was reported using hydrazine hydrate and potassium hydroxide in diethylene glycol at 120°C for 1.5 hours, followed by reflux at 180°C for 2.5 hours . Key variables affecting yield include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/C) may improve regioselectivity.
- Solvent system : Polar aprotic solvents (e.g., diethylene glycol) enhance intermediate stability.
- Temperature control : Gradual heating avoids decomposition of the nitro precursor. Methodological tip: Monitor reaction progress via TLC or HPLC to optimize stepwise conditions.
Q. How can researchers characterize the purity and structural integrity of this compound?
Essential techniques include:
- NMR spectroscopy : Confirm the presence of the aromatic proton signals (δ 6.5–7.5 ppm) and butyric acid chain (δ 2.3–2.6 ppm for CH₂ groups) .
- Melting point analysis : The pure compound melts at 121–124°C; deviations >2°C indicate impurities .
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>98%) and detect byproducts.
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in structure-activity relationship (SAR) studies of this compound derivatives?
SAR discrepancies often arise from stereochemical variations or solvent-dependent conformational changes. For example:
- Isotopic labeling : Studies on deuterated or ¹³C-labeled analogs can clarify metabolic pathways and binding interactions .
- Computational modeling : Density Functional Theory (DFT) simulations predict electronic effects of substituents (e.g., electron-withdrawing groups at the phenyl ring reduce bioavailability) .
- Comparative assays : Test derivatives against in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent neuroprotection) models to validate target engagement .
Q. How can researchers address analytical challenges in quantifying this compound in complex biological matrices?
Challenges include low solubility in aqueous buffers and matrix interference. Solutions involve:
- Derivatization : Use methyl ester or hydrazide forms (e.g., MPBH trifluoroacetate salt) to improve chromatographic retention .
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges removes lipids/proteins.
- Detection methods : LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity (LOD < 10 ng/mL) .
Q. What experimental designs mitigate discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Measure plasma half-life and blood-brain barrier penetration using radiolabeled tracers (e.g., ³H or ¹⁴C isotopes) .
- Dose-response calibration : Adjust in vitro concentrations to match in vivo tissue exposure levels.
- Negative controls : Include structurally similar but inactive analogs (e.g., 4-Phenylbutyric acid) to validate target specificity .
Data Interpretation and Validation
Q. How should researchers interpret conflicting toxicity data across studies?
Discrepancies may stem from impurity profiles or species-specific metabolism. Mitigation steps:
- Batch analysis : Compare toxicity across synthesized batches using accelerated stability testing (40°C/75% RH for 6 months).
- Species comparison : Cross-validate LD₅₀ values in rodents (e.g., mouse vs. rat) and human cell lines (e.g., HepG2) .
- Impurity profiling : Identify cytotoxic byproducts (e.g., nitro intermediates) via GC-MS .
Q. What methodological frameworks are recommended for studying the neuroprotective mechanisms of this compound?
- Pathway inhibition assays : Use small interfering RNA (siRNA) to silence candidate targets (e.g., glutamate receptors or apoptosis regulators) .
- In vivo imaging : Employ MRI or PET tracers to monitor real-time neurochemical changes in model organisms.
- Biomarker panels : Quantify BDNF, TNF-α, and oxidative stress markers (e.g., glutathione) to correlate efficacy with molecular endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
